Benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate
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Overview
Description
Benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate is a synthetic organic compound that features a benzyl ester group and a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine.
Esterification: The phthalimide derivative is then reacted with 4-hydroxybutanoic acid to form the corresponding ester.
Benzylation: The final step involves the benzylation of the ester using benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a carboxylic acid.
Reduction: The phthalimide moiety can be reduced to form a primary amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products
Oxidation: Benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoic acid.
Reduction: Benzyl 2-[4-(1,3-diaminophenoxy)butanoate].
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of Benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The ester group allows for the compound to be hydrolyzed in biological systems, releasing active metabolites.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds like N-phenylphthalimide and N-methylphthalimide share structural similarities.
Benzyl Esters: Compounds such as benzyl acetate and benzyl benzoate are similar in having a benzyl ester group.
Uniqueness
Benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate is unique due to the combination of the phthalimide and benzyl ester functionalities, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-2-22(25(29)30-16-17-8-4-3-5-9-17)31-19-14-12-18(13-15-19)26-23(27)20-10-6-7-11-21(20)24(26)28/h3-15,22H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLKTINEVOLFNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC1=CC=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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